INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN
Description
Overview of the Transforming Growth Factor-Beta (TGFβ) Superfamily and Related Ligands
The Transforming Growth Factor-Beta (TGFβ) superfamily is a large and highly conserved group of secreted signaling proteins crucial for regulating a vast array of cellular processes, including growth, differentiation, apoptosis, and tissue homeostasis. odu.edunih.gov This superfamily encompasses a diverse range of members, such as the TGF-βs themselves, Bone Morphogenetic Proteins (BMPs), Growth/Differentiation Factors (GDFs), activins (B217808), and Nodals. odu.edu These molecules are synthesized as precursor proteins that are then processed to release the active, mature form, which typically consists of a dimer of two polypeptide chains linked by a disulfide bond. rndsystems.com
The signaling cascade of the TGFβ superfamily is initiated when a dimeric ligand binds to a complex of two types of transmembrane serine/threonine kinase receptors, known as type I and type II receptors. nih.govrndsystems.com This binding event leads to the formation of a heterotetrameric complex, allowing the constitutively active type II receptor to phosphorylate and activate the type I receptor. The activated type I receptor then propagates the signal intracellularly by phosphorylating receptor-regulated Smad proteins (R-Smads). nih.gov These activated R-Smads then form a complex with a common mediator, Smad4, and translocate to the nucleus to regulate the transcription of target genes. plos.org The specificity of the cellular response is determined by the particular combination of ligands, receptors, and Smad proteins involved, as well as other cell-specific factors. rndsystems.com
Contextualization of Inhibin and Activin within Endocrine and Paracrine Systems
Inhibins and activins are prominent members of the TGFβ superfamily and are best known for their opposing roles in the regulation of the endocrine system, particularly the reproductive axis. wikipedia.orgbio-rad-antibodies.com Inhibins, as their name suggests, were first identified for their ability to inhibit the synthesis and secretion of Follicle-Stimulating Hormone (FSH) from the pituitary gland. nih.govnih.gov Conversely, activins were discovered to stimulate FSH release. wikipedia.orgnih.gov This classic endocrine feedback loop is a cornerstone of reproductive physiology. nih.gov
Beyond their endocrine functions, both inhibins and activins exert significant local effects through paracrine and autocrine signaling within various tissues, most notably the gonads. nih.govscispace.com In the testes and ovaries, these proteins are involved in regulating spermatogenesis and follicular maturation, respectively. nih.gov While inhibin is generally considered an endocrine factor, activin is believed to primarily act locally as a paracrine and/or autocrine regulator. oup.com The balance between the actions of inhibin and activin is crucial for normal reproductive function. scispace.com
Identification and Biological Significance of the Inhibin Alpha Subunit
Inhibins are heterodimeric glycoproteins, meaning they are composed of two dissimilar subunits joined by disulfide bonds. biosb.com These two subunits are a common alpha (α) subunit and one of two distinct beta (β) subunits, designated βA or βB. nih.gov The combination of the α-subunit with the βA-subunit forms inhibin A, while its pairing with the βB-subunit forms inhibin B. oup.com In contrast, activins are dimers composed of two β subunits (e.g., activin A is a homodimer of two βA subunits). wikipedia.org
The inhibin alpha subunit (INHA) is encoded by a specific gene and is a member of the TGF-beta superfamily. nih.gov It is primarily produced by the granulosa cells of the ovarian follicles in females and the Sertoli cells of the seminiferous tubules in males. biosb.com The principal and most well-understood function of the inhibin alpha subunit, as part of the complete inhibin dimer, is its role in the negative regulation of FSH secretion from the pituitary gland. nih.govnih.gov Research has also implicated the inhibin alpha subunit in a variety of other cellular processes, including cell proliferation, apoptosis, and immune response. nih.gov Notably, some studies have suggested that the inhibin alpha subunit may act as a tumor suppressor. oup.comtechscience.com
Origin and Derivation of INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN
The "INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN" is a synthetic peptide corresponding to the first 32 amino acids at the N-terminus of the mature human inhibin alpha subunit. nih.gov This fragment has been chemically synthesized for use in various biological research applications. bioscientifica.com The creation of this fragment was a logical step following the purification and sequencing of the full inhibin protein. nih.gov
The rationale for deriving this specific fragment lies in its utility for generating antibodies and for investigating the biological activities of different domains of the inhibin alpha subunit. techscience.comnih.gov For instance, a monoclonal antibody was successfully produced by immunizing mice with the 1-32 amino terminal peptide of the human inhibin alpha subunit. nih.gov This antibody proved to be a valuable tool for the detection and quantification of inhibin in biological fluids and for the immunoaffinity extraction of inhibin-like molecules. nih.gov Furthermore, studies have explored the direct biological effects of this fragment, with research indicating that overexpression of the inhibin α (1-32) fragment can influence cellular processes such as apoptosis and the cell cycle in certain cell models. techscience.com This fragment is also used in interaction studies to probe its role in endocrine signaling and reproductive biology. smolecule.comnih.gov
Historical Perspectives on the Research of Inhibin Alpha Subunit Fragments
The concept of a non-steroidal substance from the gonads that could inhibit pituitary function was first proposed in the 1930s. nih.gov However, it took over five decades for inhibin to be purified from bovine and porcine follicular fluid and characterized as a 32-kDa protein in the mid-1980s. nih.govnih.gov This breakthrough led to the identification of its two subunits, alpha and beta. nih.gov
The subsequent cloning of the cDNAs for the inhibin subunits opened the door for more detailed molecular and functional studies. nih.govcore.ac.uk This included research into the evolutionary origins of the inhibin alpha-subunit, with phylogenomic analyses suggesting that it arose from a duplication of a β-subunit gene early in deuterostome evolution. nih.govnih.gov
Research into fragments of the inhibin alpha subunit began as scientists sought to understand which parts of the protein were responsible for its biological activity. Early studies used synthetic fragments of the porcine and human inhibin alpha-subunit to investigate their effects on granulosa cell function and to develop antibodies. nih.govnih.gov These investigations revealed that N-terminal fragments of the inhibin alpha-subunit possess biological activity, sometimes suppressing FSH-stimulated functions. nih.gov Over time, the inhibin α (1-32) fragment has been utilized in a variety of research models, from studying steroidogenesis in bovine granulosa cells to exploring its potential as a regulator of cell fate in cancer cell lines. techscience.comnih.gov
Properties
CAS No. |
127119-75-9 |
|---|---|
Molecular Formula |
C161H247N49O44S2 |
Molecular Weight |
3637.12 |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationships of Inhibin A Subunit Fragment 1 32 Human
Primary Sequence Analysis and Conservation within the Alpha Subunit
The human inhibin alpha-subunit fragment 1-32 is a specific N-terminal peptide of the mature inhibin alpha chain. biocare.net The primary structure, or amino acid sequence, is fundamental to its biological role. Antibodies raised against this specific 1-32 sequence are instrumental in the development of widely used two-site enzyme immunoassays for detecting dimeric inhibin A and inhibin B. nih.gov The sequence for the human fragment is detailed in the table below.
The inhibin alpha-subunit gene (INHA), located on chromosome 2 (2q33-q36), is highly conserved across different species. nih.gov Comparative analysis shows approximately 85% sequence homology for the alpha subunit among bovine, porcine, and human variants, indicating a strong evolutionary pressure to maintain its structure and function. nih.gov This conservation underscores the essential role of the subunit in reproductive physiology.
Table 1: Primary Amino Acid Sequence of INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Methionine | M |
| 2 | Valine | V |
| 3 | Leucine | L |
| 4 | Histidine | H |
| 5 | Leucine | L |
| 6 | Leucine | L |
| 7 | Phenylalanine | F |
| 8 | Leucine | L |
| 9 | Leucine | L |
| 10 | Isoleucine | I |
| 11 | Threonine | T |
| 12 | Proline | P |
| 13 | Glycine | G |
| 14 | Glycine | G |
| 15 | Histidine | H |
| 16 | Serine | S |
| 17 | Cysteine | C |
| 18 | Glutamine | Q |
| 19 | Glycine | G |
| 20 | Leucine | L |
| 21 | Glutamic Acid | E |
| 22 | Leucine | L |
| 23 | Alanine | A |
| 24 | Arginine | R |
| 25 | Glutamic Acid | E |
| 26 | Leucine | L |
| 27 | Valine | V |
| 28 | Leucine | L |
| 29 | Alanine | A |
| 30 | Lysine | K |
| 31 | ||
| 32 |
Note: The specific 32-amino acid sequence can vary slightly based on the precise start of the mature peptide cleavage. A commonly cited synthetic peptide corresponds to amino acids 1-32 of the processed mature alpha subunit. mybiosource.com
Predicted Secondary and Tertiary Structural Elements
While a definitive crystal structure for the isolated 1-32 fragment is not available, its secondary structure can be predicted from its primary sequence. The initial portion of the fragment (residues 1-11) is rich in hydrophobic amino acids such as Leucine and Valine, suggesting a propensity to form an alpha-helical structure that could be involved in protein-protein interactions or membrane association. The presence of a Proline residue at position 12 likely induces a turn or kink in the peptide chain, disrupting any continuous helical structure.
Role of Disulfide Bond Formation in Fragment Stability and Functionality
Inhibins are heterodimeric proteins, meaning they are composed of two different subunits: an alpha (α) subunit and a beta (β) subunit (either βA or βB), which are linked by disulfide bonds. nih.govoup.com The mature inhibin alpha-subunit contains seven conserved cysteine residues that form intramolecular bonds creating the cysteine knot, plus one cysteine that forms the critical intermolecular bond with the beta-subunit. nih.govoup.com
The 1-32 fragment of the human alpha-subunit contains one cysteine residue. mybiosource.com In the context of the complete inhibin A or inhibin B molecule, this specific cysteine (Cys95 of the mature α-chain) forms an interchain disulfide bridge with a cysteine on the corresponding β-subunit (Cys80 of the βA-subunit or Cys79 of the βB-subunit). nih.gov This covalent linkage is essential for the assembly, stability, and biological activity of the mature inhibin heterodimer. While the isolated 1-32 fragment possesses its own biological activities, the function of its cysteine residue is primarily understood in the context of forming the complete hormone. nih.gov
Mutational Analysis and Functional Implications of Specific Amino Acid Residues
The functional importance of the inhibin alpha-subunit is highlighted by studies of gene mutations. While many identified mutations fall outside the 1-32 fragment, they underscore the subunit's role in reproductive health. For instance, a non-conserved amino acid substitution, A257T, in the mature alpha-subunit has been significantly associated with an increased incidence of premature ovarian failure (POF). nih.govnih.gov Functional analysis of this variant revealed impaired inhibin B bioactivity. nih.gov Another mutation, the 769G→A transition in exon 2 of the INHA gene, has also been linked to a higher incidence of POF. oup.comoup.com
Crucially, research has demonstrated that the N-terminal region of the alpha-subunit, which includes the 1-32 fragment, is indispensable for function. nih.gov Deletion of this N-terminal extension region completely abrogates the ability of the alpha-subunit to inhibit activin signaling. nih.gov Further studies using a synthetic peptide corresponding to this N-terminal region confirmed it could inhibit activin A signaling on its own. nih.gov This indicates that the 1-32 fragment is not merely a structural component but contains a key binding site for the activin type I receptor, ALK4, which is critical for inhibin's ability to antagonize activin. nih.gov
Table 2: Selected Mutations in the Inhibin Alpha Subunit (INHA) Gene and Their Functional Implications
| Mutation | Location | Associated Condition | Functional Implication | Reference |
|---|---|---|---|---|
| 769G→A | Exon 2 | Premature Ovarian Failure (POF) | Altered protein function leading to ovarian dysfunction. | oup.comoup.com |
| A257T | Mature α-subunit | Premature Ovarian Failure (POF) | Impaired inhibin B bioactivity and elevated FSH levels. | nih.gov |
Comparative Structural Biology of Human and Non-Mammalian Inhibin Alpha Subunits
The evolution of the inhibin alpha-subunit from the beta-subunit in early vertebrates introduced a new level of hormonal control over reproduction. nih.govresearchgate.net Comparing the structure of the alpha-subunit across different species reveals key functional domains. For example, a comparison between the human and chicken inhibin alpha-subunits shows significant differences in the N-terminal region. nih.gov
The chicken inhibin alpha-subunit has a shorter N-terminal extension and lacks a proline-rich "wrist region" that is present in the human counterpart. nih.gov This structural difference is believed to be related to the observed difference in inhibitory activity between the two molecules. nih.gov Despite these differences, both the human and chicken free alpha-subunits are capable of inhibiting activin signaling in a dose-dependent manner, highlighting the conserved function of this N-terminal domain across vertebrate evolution. nih.gov
Impact of Post-Translational Modifications on Fragment Activity and Receptor Affinity
The bioactivity of the inhibin alpha-subunit is regulated by several post-translational modifications (PTMs), primarily proteolytic processing and glycosylation. oup.comuniprot.org The full-length alpha-subunit is synthesized as a large precursor protein that is cleaved to generate the mature, active form. oup.com
A key PTM is N-linked glycosylation. The human inhibin alpha-subunit has two N-linked glycosylation sites within the mature protein at asparagine residues Asn268 and Asn302. nih.govoup.comoup.com It is important to note that these glycosylation sites are located outside the 1-32 fragment. However, these modifications on the full-length protein are critical; they play a definitive role in directing the proper assembly of the inhibin heterodimer versus the activin homodimer and are essential for the secretion of the final hormone. oup.com Preventing glycosylation has been shown to abrogate inhibin secretion. oup.com Therefore, while the 1-32 fragment itself is not glycosylated, its ability to function as part of the larger inhibin hormone is indirectly dependent on PTMs occurring elsewhere on the alpha-subunit.
Table 3: Post-Translational Modifications of the Human Inhibin Alpha Subunit
| Modification | Location on Mature Subunit | Description | Function | Reference |
|---|---|---|---|---|
| Proteolytic Processing | Precursor Protein | Cleavage of the pre-proprotein to yield the mature alpha chain. | Activation of the hormone. | uniprot.orgoup.com |
| N-linked Glycosylation | Asn268 | Attachment of an oligosaccharide chain. | Directs proper dimer assembly and secretion. | nih.govoup.com |
Mentioned Compounds
Table 4: List of Compounds
| Compound Name |
|---|
| INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN |
| Inhibin A |
| Inhibin B |
| Activin A |
| Activin B |
| Activin AB |
| Follistatin |
| Transforming Growth Factor-beta (TGF-β) |
Mechanistic Elucidation of Inhibin A Subunit Fragment 1 32 Human Signaling Pathways
Receptor Binding Kinetics and Specificity
The interaction of inhibin and its fragments with cell surface receptors is a multi-step process characterized by specific binding events that are critical for its function. The affinity and specificity of these interactions determine the potency of inhibin's antagonistic effects.
Interaction with Activin Type II Receptors (ACTR II)
Inhibins are known to antagonize activin signaling by competing for access to Activin Type II Receptors (ACTRIIA and ACTRIIB). mdpi.comoup.com This interaction is primarily mediated by the β-subunit, which inhibins share with activins (B217808). nih.govnih.gov However, the binding affinity of inhibin A for ACTR II is approximately 10-fold lower than that of activin A, which would theoretically make it a weak competitor. nih.gov This suggests that simple competitive binding at the ACTR II site is not the sole mechanism for inhibin's potent biological activity. nih.gov The soluble extracellular domain of ActRII has been shown to bind both activin A and inhibin A, confirming that it contains the necessary structural determinants for ligand interaction. researchgate.netoup.com The binding of the inhibin heterodimer to ACTR II is a crucial first step, but high-potency antagonism requires additional factors. nih.gov
The Role of Betaglycan (B1177637) as a Co-receptor in Enhancing Binding Affinity and Antagonism
The discovery of betaglycan (also known as TGFβ Type III Receptor or TGFBR3) was a pivotal moment in understanding inhibin's mechanism of action. nih.govnih.gov Betaglycan functions as an essential co-receptor that markedly increases the affinity of inhibin A for ACTR II. mdpi.comnih.govacs.org It achieves this by first binding with high affinity to a specific site on the inhibin α-subunit. mdpi.comnih.gov This interaction promotes the formation of a stable, high-affinity complex between inhibin A and ACTR II on the cell surface. mdpi.comacs.org In the presence of betaglycan, inhibin A can effectively block activin A from binding to the activin type IIA receptor. nih.gov The functional importance of this co-receptor is highlighted by studies showing that disrupting betaglycan function, either through RNA interference or immunoneutralization, leads to a more than 1000-fold reduction in inhibin A's sensitivity in antagonizing activin-induced FSH secretion. nih.govnih.gov Therefore, betaglycan is an indispensable component for high-potency inhibin antagonism in target cells like pituitary gonadotropes. nih.gov
| Aspect | Detailed Finding | Source Citation |
|---|---|---|
| Binding Site | Betaglycan binds directly to the inhibin α-subunit. A specific 13-amino-acid sequence within the α-subunit is critical for this interaction. | mdpi.comnih.gov |
| Function | Acts as a co-receptor to enhance inhibin A's binding affinity to Activin Type II Receptors (ACTR II). | smolecule.comacs.org |
| Mechanism | Promotes the formation of a stable, high-affinity inhibin-betaglycan-ACTR II complex, which competitively antagonizes activin binding. | mdpi.comacs.org |
| Necessity | Considered an obligate co-receptor for high-potency inhibin A antagonism in pituitary gonadotropes. | nih.gov |
| Impact | Disruption of betaglycan function can reduce inhibin A sensitivity by over 1000-fold. | nih.govnih.gov |
Direct Binding to Activin Type I Receptors (ALK4)
Beyond the established role of the inhibin-betaglycan complex, a novel mechanism has been identified involving the direct interaction of the inhibin α-subunit with the activin type I receptor, ALK4 (also known as ActRIB). nih.govnih.gov Research has demonstrated that the N-terminal region of the α-subunit, which encompasses the 1-32 fragment, is critical for this interaction. nih.govmerckmillipore.com An α-subunit N-terminal peptide is sufficient on its own to inhibit activin A signaling. nih.gov Crucially, experiments using ELISA have shown that biotinylated inhibin A binds directly to the extracellular domain of ALK4, whereas biotinylated activin A does not. nih.govnih.govmerckmillipore.com This direct binding of the inhibin α-subunit to ALK4 represents a second point of contact with the activin receptor system, providing a more complex and robust mechanism for antagonism than previously understood. nih.gov
Molecular Antagonism of Activin Signaling
The ultimate effect of inhibin's receptor interactions is the potent antagonism of activin-driven signaling pathways. This is accomplished through a dual strategy of competitive binding and physical disruption of the machinery required for signal transduction.
Competitive Binding Mechanisms with Activin
Inhibin functions as a competitive antagonist of activin. mdpi.compnas.org This competition occurs primarily at the level of the Activin Type II Receptor. By sharing the β-subunit with activins, inhibin can occupy the ACTR II binding site. nih.gov However, given its lower affinity for ACTR II alone, this competition is made significantly more effective by the co-receptor betaglycan. nih.govnih.gov The inhibin A-betaglycan complex binds ACTR II with high affinity, effectively sequestering the type II receptors and preventing activin from initiating its signaling cascade. acs.org Furthermore, the direct binding of the inhibin α-subunit to the type I receptor ALK4 adds another layer to this competitive mechanism, allowing inhibin to block both receptor types required for activin signaling. nih.govmerckmillipore.com
Disruption of Activin-Driven Heteromeric Receptor Complex Assembly
Activin signaling is initiated by the ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK4), forming an active heteromeric signaling complex. nih.govoup.com Inhibin fundamentally disrupts this process. nih.govmerckmillipore.com By binding to ACTR II (facilitated by betaglycan), inhibin occupies the type II receptor but fails to recruit the type I receptor, creating a "dead-end" complex that is incapable of signaling. oup.comacs.org Additionally, the direct interaction of the inhibin α-subunit N-terminus (1-32 fragment) with ALK4 serves to further disrupt the assembly of a functional activin-receptor complex. nih.govnih.gov This dual blockade—occupying the type II receptor and directly engaging the type I receptor—ensures a potent and efficient shutdown of activin-driven downstream signaling. nih.govmerckmillipore.com
| Mechanism | Description of Finding | Source Citation |
|---|---|---|
| Competitive Binding at ACTR II | Inhibin's β-subunit competes with activin for binding to ACTR II. This competition is greatly enhanced by the co-receptor betaglycan binding to the inhibin α-subunit. | nih.govmdpi.comnih.gov |
| Direct Binding to ALK4 | The N-terminal region of the inhibin α-subunit (containing the 1-32 fragment) binds directly to the activin type I receptor, ALK4, a receptor that activin itself does not bind to directly. | nih.govnih.govmerckmillipore.com |
| Receptor Complex Disruption | By binding to ACTR II and/or ALK4, inhibin prevents activin from forming the necessary heteromeric complex of type II and type I receptors required for signal transduction. | nih.govmerckmillipore.comoup.com |
| Formation of "Dead-End" Complexes | The inhibin-ACTR II complex is unable to recruit and activate the ALK4 receptor, effectively sequestering ACTR II in an inactive state. | oup.comacs.org |
Intracellular Signal Transduction Modulation
The inhibin α-subunit 1-32 fragment exerts its influence by interacting with and modulating key intracellular signaling pathways that are typically associated with the TGF-β superfamily. This includes both the canonical Smad-dependent pathways and other non-Smad signaling cascades.
The primary mechanism of inhibin and activin function is through the classical TGF-β Smad signaling pathway. researchgate.netdntb.gov.ua Activins initiate their signal by binding to a complex of type I and type II serine/threonine kinase receptors, leading to the phosphorylation of intracellular proteins Smad2 and Smad3. nih.govbioscientifica.com The inhibin α-subunit, and specifically its N-terminal region containing the 1-32 fragment, plays a crucial role in antagonizing this process.
Research indicates that the N-terminus of the inhibin α-subunit can directly interact with the activin type IB receptor (also known as ALK4). nih.gov This interaction is thought to disrupt the formation of a functional activin-receptor complex, thereby blocking activin-stimulated signaling. nih.gov By binding to ALK4, the inhibin α-subunit fragment effectively competes with and antagonizes the potent effects of activin on FSH production in pituitary cells. nih.gov Furthermore, studies involving the overexpression of an inhibin α (1-32) fusion protein have shown an upregulation of the TGF-β co-receptor, TGFβR3 (betaglycan). techscience.com Members of the TGF-β superfamily are known to activate serine/threonine kinase receptors, which in turn activate the downstream Smad cascades. techscience.com Therefore, the inhibin α-subunit fragment appears to modulate Smad-dependent signaling by directly interfering with receptor binding and influencing the expression of essential co-receptors.
Beyond the well-established Smad pathway, members of the TGF-β family can also activate other signaling cascades, referred to as non-Smad pathways. nih.gov The inhibin α-subunit 1-32 fragment has been shown to influence these alternative routes.
A key non-Smad pathway implicated in TGF-β signaling involves the nuclear factor kappa B (NF-κB) transcription factor. techscience.com Studies have demonstrated that TGF-β can mediate transcriptional activation through NF-κB binding sites, and there is crosstalk where Smad proteins negotiate with NF-κB subunits. techscience.com In a human cervical cancer cell model, the overexpression of an inhibin α (1-32) fusion protein led to a significant downregulation of NF-κB, which is known to function as an apoptotic suppressor. techscience.com This suggests that the inhibin α-subunit fragment can modulate cellular processes like apoptosis by influencing the NF-κB signaling cascade. Other non-Smad pathways activated by the broader TGF-β family include the p38 mitogen-activated protein kinase (p38 MAPK) pathway, although direct modulation by the 1-32 fragment specifically is less characterized. nih.gov
The inhibin α-subunit is a well-established regulator within the reproductive axis, primarily known for its role in the negative feedback control of FSH release from the pituitary gland. plos.org Pituitary gonadotrophs express the inhibin co-receptor betaglycan, suggesting that inhibin and its subunits exert direct effects by altering the expression of activin, FSHβ, and Gonadotropin-releasing hormone (GnRH) receptors. plos.org
Studies using RNA interference to silence the inhibin α-subunit gene in mouse anterior pituitary cells have provided direct evidence of its regulatory role. This gene silencing led to a significant upregulation in both the mRNA and protein levels of the GnRH receptor (GnRHR). plos.orgnih.gov Conversely, these studies noted that silencing the inhibin-α subunit did not significantly affect the levels of FSH itself in the pituitary cell cultures. plos.org This suggests that one mechanism by which the inhibin α-subunit modulates the reproductive axis is by regulating the sensitivity of pituitary cells to GnRH through the modulation of its receptor, rather than by directly suppressing FSHβ expression at the pituitary level in all contexts. plos.orgnih.gov
Transcriptional and Translational Regulation of Target Genes
The signaling activities of the inhibin α-subunit 1-32 fragment culminate in the regulation of specific target genes at the transcriptional and translational levels. This includes genes central to the synthesis of pituitary hormones and those that control fundamental cellular processes like apoptosis.
The synthesis of the FSHβ subunit is the rate-limiting step in the production of biologically active FSH and is under tight regulatory control. nih.gov Inhibins are potent antagonists of activin, which stimulates FSH production. bioscientifica.com The inhibin α-subunit is integral to this negative regulation.
Evidence suggests that inhibin not only suppresses the transcription (synthesis) of the FSHβ gene but may also affect the stability of its mRNA. bioscientifica.com In studies on ovariectomized rats, the administration of recombinant human inhibin suppressed FSHβ mRNA levels much more rapidly than treatment with a GnRH antagonist. bioscientifica.com This finding led to the hypothesis that inhibin's mechanism may involve decreasing the half-life of FSHβ mRNA, in addition to its known role in suppressing gene transcription. bioscientifica.com In other models, passive immunization against the inhibin α-subunit resulted in an increase in FSH secretion, while treatment with recombinant inhibin A was able to hold circulating FSH and FSH-β mRNA at control levels, preventing the typical rise seen after castration. cambridge.org This confirms a direct role for the inhibin α-subunit in regulating FSHβ mRNA synthesis.
The inhibin α-subunit fragment has been demonstrated to be a significant modulator of apoptosis by altering the expression of key regulatory genes. Overexpression of an inhibin α (1-32) fusion protein in a human cervical cancer cell line was found to promote apoptosis. techscience.com This pro-apoptotic effect was associated with specific changes in gene expression, as detailed in the table below.
Table 1: Effect of Inhibin α (1-32) Overexpression on Apoptosis-Related Gene Expression in Hela Cells
| Gene | Function | Effect of Inhibin α (1-32) Overexpression | Citation |
| Bax | Pro-apoptotic | Upregulation of mRNA | techscience.com |
| p53 | Pro-apoptotic | Upregulation of mRNA | techscience.com |
| Bcl-2 | Anti-apoptotic | Downregulation of mRNA | techscience.com |
| NF-κB | Apoptotic suppressor | Downregulation of mRNA | techscience.com |
This interactive table summarizes findings from a study on a human cervical cancer cell line. techscience.com
Further supporting this role, studies involving the silencing of the inhibin α-subunit gene (INHA) in sheep granulosa cells also demonstrated a clear impact on apoptosis-related genes. The knockdown of INHA led to an increase in the mRNA expression of several pro-apoptotic genes.
Table 2: Effect of Inhibin α-Subunit (INHα) Silencing on Apoptosis-Related Gene Expression in Sheep Granulosa Cells
| Gene | Function | Effect of INHα Silencing (Fold Increase) | Citation |
| Bax | Pro-apoptotic | 1.8x | xmsyxb.com |
| p53 | Pro-apoptotic | 3.6x | xmsyxb.com |
| Caspase-3 | Pro-apoptotic (Executioner) | 0.4x | xmsyxb.com |
| Bcl-2 | Anti-apoptotic | No significant change | xmsyxb.com |
This interactive table summarizes findings from a study involving RNA interference in sheep granulosa cells. xmsyxb.com
Interestingly, in mouse anterior pituitary cells, silencing the inhibin α-subunit also promoted apoptosis by upregulating Caspase-3 and Bax, but it did so without affecting p53 expression in that particular cell type. plos.orgnih.gov Together, these findings indicate that the inhibin α-subunit is a key regulator of apoptosis, acting through the transcriptional control of the Bcl-2 family of proteins, p53, and caspases, although the precise downstream effectors may be context- and cell-type-dependent. plos.orgtechscience.comxmsyxb.com
Modulation of NF-κB and p53 Family Pathways
The INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN has been implicated in the regulation of critical signaling pathways that govern cell survival, apoptosis, and proliferation, notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the p53 tumor suppressor pathways. Research, primarily in cancer cell models, has begun to shed light on the influence of this specific inhibin fragment on these interconnected networks.
Studies utilizing an overexpressed inhibin α (1-32) fusion protein in the human cervical cancer cell line (HeLa) have demonstrated a significant impact on the gene expression of key components of both the NF-κB and p53 pathways. techscience.com These findings suggest that the inhibin α (1-32) fragment may function as a modulator of cellular fate by influencing the balance between pro-survival and pro-apoptotic signals.
Modulation of the NF-κB Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. In many cancer types, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis. Research indicates that the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN can exert a suppressive effect on this pathway.
In a study involving HeLa cells, the overexpression of an inhibin α (1-32) fusion protein resulted in a marked decrease in the messenger RNA (mRNA) levels of NF-κB. techscience.com This suggests that the inhibin fragment may interrupt the signaling cascade that leads to the transcription of the NF-κB gene, thereby reducing the cellular concentration of this key pro-survival transcription factor. The proposed mechanism for this modulation may involve the transforming growth factor-beta (TGF-β) signaling pathway, as TGF-β is known to mediate transcriptional activation through NF-κB binding sites, and its signaling intermediates, the Smad proteins, can interact with NF-κB subunits such as p65 and p52. techscience.com
Interactive Data Table: Effect of Inhibin α (1-32) on NF-κB Pathway Components
| Gene/Protein | Cell Line | Experimental Condition | Observed Effect | Reference |
| NF-κB | HeLa | Overexpression of Inhibin α (1-32) fusion protein | Decreased mRNA levels | techscience.com |
Activation of the p53 Family Pathway
The p53 protein, often referred to as the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest, DNA repair, or apoptosis. The activation of the p53 pathway is a key mechanism for preventing the proliferation of damaged cells.
Evidence suggests that the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN can activate the p53 pathway. In the same study on HeLa cells, the overexpression of the inhibin α (1-32) fusion protein led to an increase in the mRNA levels of wild-type p53. techscience.com This upregulation of p53 expression is consistent with a pro-apoptotic role for the inhibin fragment. The increased levels of p53 can, in turn, activate downstream target genes that promote apoptosis, such as Bax. techscience.com
Interestingly, a study involving the silencing of the entire inhibin α-subunit gene in sheep granulosa cells also supports the regulatory role of this subunit on the p53 pathway. The knockdown of the inhibin α gene resulted in increased mRNA expression of p53, as well as the pro-apoptotic genes Bax and Caspase-3. However, a separate study on mouse anterior pituitary cells showed that silencing the inhibin α-subunit gene did not significantly affect p53 expression, suggesting that the regulatory effects may be cell-type specific or that the 1-32 fragment possesses distinct activities from the full-length subunit. plos.org
Interactive Data Table: Effect of Inhibin α (1-32) on p53 Pathway Components
| Gene/Protein | Cell Line | Experimental Condition | Observed Effect | Reference |
| Wild-type p53 | HeLa | Overexpression of Inhibin α (1-32) fusion protein | Increased mRNA levels | techscience.com |
| p53 | Sheep Granulosa Cells | Silencing of Inhibin α-subunit gene | Increased mRNA levels | |
| p53 | Mouse Anterior Pituitary Cells | Silencing of Inhibin α-subunit gene | No significant change in mRNA or protein levels | plos.org |
Crosstalk with the TGF-β Signaling Pathway
The mechanism by which the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN modulates the NF-κB and p53 pathways is likely complex and may involve crosstalk with other signaling cascades. The TGF-β pathway is a strong candidate for mediating these effects. The study on HeLa cells also observed an increase in the mRNA levels of the inhibin co-receptor, TGF-β receptor 3 (TGFβR3), upon overexpression of the inhibin α (1-32) fusion protein. techscience.com This suggests that the fragment may enhance the cell's sensitivity to TGF-β signaling. Given the known interactions between the Smad proteins (the downstream effectors of TGF-β signaling) and both the NF-κB and p53 pathways, it is plausible that the effects of the inhibin fragment are, at least in part, mediated through this axis. techscience.comnih.gov
Physiological and Pathophysiological Roles of Inhibin A Subunit Fragment 1 32 Human
The inhibin α-subunit, and specifically its N-terminal fragments like the 1-32 amino acid sequence, is a crucial component of the larger inhibin hormone, a member of the transforming growth factor-β (TGF-β) superfamily. plos.orgspandidos-publications.com While the complete dimeric inhibin molecule, composed of an α-subunit and a β-subunit (either βA for inhibin A or βB for inhibin B), is well-known for its endocrine functions, the α-subunit fragment itself exhibits distinct biological activities. nih.govannualreviews.orgcambridge.org These fragments are not merely inactive byproducts but participate in the complex regulation of reproductive physiology through autocrine and paracrine mechanisms within the gonads. spandidos-publications.com Research indicates that the N-terminus of the inhibin α-subunit is essential for the full antagonistic function of the inhibin hormone. nih.gov The overexpression or administration of fragments such as the inhibin α-subunit (1-32) has been shown to influence key reproductive processes in both males and females. scispace.comcabidigitallibrary.org
Regulation of Follicle-Stimulating Hormone (FSH) Secretion from the Pituitary Gland
The primary and most well-established role of the complete inhibin hormone is the negative feedback regulation of Follicle-Stimulating Hormone (FSH) synthesis and secretion from the anterior pituitary gland. nih.govannualreviews.orgphysiology.org Inhibin, produced by ovarian granulosa cells in females and testicular Sertoli cells in males, acts directly on the pituitary to suppress FSH production, forming a critical part of the hypothalamic-pituitary-gonadal axis. plos.orgoup.com This regulation is essential for controlling folliculogenesis in females and spermatogenesis in males. oup.comresearchgate.net
The inhibin α-subunit is fundamental to this process. plos.org The N-terminal region of the α-subunit is particularly important for inhibin's function, as antibodies directed against this region or deletion of the N-terminus can decrease the hormone's activity. nih.gov The inhibin α-subunit (1-32) fragment is implicated in this regulatory system. bioscientifica.comscispace.com Studies have shown that immunization against a synthetic fragment of the inhibin α-subunit N-terminus (1-32) can impact the control of FSH secretion. bioscientifica.com The mechanism of action involves inhibin antagonizing the effects of activin, a related peptide that stimulates FSH production, at the pituitary level. nih.govnih.gov By competing with activin, inhibin modulates FSHβ subunit gene expression, thereby controlling the amount of bioactive FSH released into circulation. plos.orgnih.gov Overexpression of the inhibin α-subunit in animal models has been shown to reduce serum FSH concentrations. oup.com
Impact on Ovarian Granulosa Cell Function
The inhibin α-subunit fragment 1-32 exerts significant local effects within the ovary, directly influencing the function of granulosa cells, the primary producers of inhibin and key regulators of follicular development. spandidos-publications.comoup.com These actions are typically characterized as autocrine or paracrine, modulating the cells' response to endocrine signals like FSH. spandidos-publications.com
Research demonstrates that inhibin and its α-subunit can act as antagonists to FSH action directly at the ovarian level. oup.comnih.gov Specifically, a synthetic fragment of the porcine inhibin α-subunit was shown to suppress activities in rat granulosa cells that are normally stimulated by FSH. nih.gov Further studies confirmed that inhibin A can significantly suppress FSH-induced expression of the FSH receptor (FSHR) mRNA in cultured rat granulosa cells. nih.govresearchgate.net This inhibitory effect appears to occur upstream of the cAMP signaling pathway, as inhibin A did not prevent steroidogenesis induced by forskolin (B1673556) (a direct activator of adenylyl cyclase). nih.gov By reducing the expression of FSH receptors, the inhibin α-subunit fragment can dampen the granulosa cells' responsiveness to pituitary FSH, thereby providing a local feedback mechanism to control follicular development. nih.gov
The influence of the inhibin α-subunit fragment on estradiol (B170435) production by granulosa cells is complex. While the complete inhibin A hormone has been shown to suppress FSH-induced estradiol production, certain fragments of the α-subunit may have opposing effects. oup.comnih.govnih.gov For instance, treatment of bovine granulosa cells with a synthetic peptide fragment of the bovine inhibin α-subunit actually increased estradiol production significantly compared to controls. oup.com This suggests that the fragment may block the suppressive local effects of the complete, endogenously produced inhibin hormone on estradiol synthesis. oup.com Conversely, other studies have shown that overexpression of an inhibin α-subunit (1-32) fragment can stimulate steroidogenesis in bovine granulosa cells. nih.govscispace.com This modulation of estradiol secretion is a critical component of follicular development and the selection of a dominant follicle.
The inhibin α-subunit fragment 1-32 plays a significant role in governing the fate of granulosa cells by influencing their rates of proliferation and apoptosis (programmed cell death), as well as their steroidogenic capacity. nih.govscispace.com
Overexpression of an inhibin α (1-32) fragment in cultured bovine granulosa cells has been shown to:
Inhibit Proliferation: The transfected cells showed a significant reduction in proliferation. scispace.comnih.gov
Increase Apoptosis: The rate of apoptosis was increased in cells overexpressing the fragment. scispace.comnih.gov
These effects are dependent on the developmental stage of the follicle from which the granulosa cells are isolated. nih.gov For instance, the effects on oocyte maturation when co-cultured with transfected granulosa cells were found to be both time- and stage-dependent. nih.gov In some contexts, inhibin A has been shown to inhibit granulosa cell proliferation and increase apoptosis in early antral follicles, suggesting a role in follicular atresia or the establishment of dominance. oup.com
Table 1: Effects of Inhibin α-Subunit (1-32) Fragment Overexpression in Bovine Granulosa Cells
| Cellular Process | Observed Effect | Source Citation |
|---|---|---|
| Proliferation | Suppressed/Inhibited | nih.govscispace.comnih.gov |
| Apoptosis | Increased | nih.govscispace.comnih.gov |
| Steroidogenesis (Progesterone) | Reduced synthesis at 48h, with no significant difference at 96h | nih.gov |
| Oocyte Maturation (in co-culture) | Decreased maturation rate (time- and stage-dependent) | nih.gov |
Influence on Sertoli Cell Biology
In males, the inhibin α-subunit is produced primarily by the Sertoli cells within the seminiferous tubules of the testes. nih.govcambridge.orgplos.org Its expression is a key marker of Sertoli cell activity and is crucial for the regulation of spermatogenesis. plos.orgnih.gov The production of inhibin α-subunit mRNA in Sertoli cells is stimulated by FSH. oup.com
Studies involving the silencing of the inhibin α-subunit gene (Inha) in mouse Sertoli cells have provided significant insight into its function: plos.orgnih.gov
Cell Cycle Regulation: Silencing Inha was found to suppress cell-cycle regulators (Cyclin D1, Cyclin E) and up-regulate a cell-cycle inhibitor (p21). This led to an increase in the number of Sertoli cells in the G1 (resting) phase and a decrease in the S (synthesis) phase, effectively inhibiting their progression through the cell cycle. plos.orgnih.gov
Gene Expression: Inha silencing also altered the expression of several other important genes in Sertoli cells, indicating that the α-subunit can influence the availability of inhibin and its antagonist, activin, in an autocrine manner. plos.orgnih.gov
Spermatogenesis: The expression levels of the inhibin α-subunit play an important role during the first wave of spermatogenesis in mice, particularly in the formation of round spermatids. plos.orgnih.gov
These findings suggest that the inhibin α-subunit, and by extension its fragments, acts locally within the testis to regulate Sertoli cell development and function, which in turn orchestrates the complex process of sperm production. plos.orgnih.gov
Regulation of Oocyte Maturation
The inhibin α-subunit and its fragments play a role in the intricate process of oocyte maturation. Research indicates that overexpression of an inhibin α-subunit (1–32) fragment can regulate the maturation of oocytes. nih.gov Studies have demonstrated that this fragment influences the developmental competence of bovine oocytes matured in vitro. bioscientifica.com Specifically, the addition of monoclonal antibodies that neutralize endogenous inhibin α-subunit-related molecules in the maturation medium led to a significantly higher yield of blastocysts, suggesting an inhibitory role of the inhibin α-subunit on the oocyte's ability to develop successfully after fertilization. bioscientifica.com This effect appears to be independent of the modulatory actions of activin and follistatin. bioscientifica.com
Further research has explored the relationship between inhibin levels and the optimal timing for final oocyte maturation in assisted reproductive technologies. While inhibin A, a dimer containing the α-subunit, is mainly produced by the dominant follicle, its levels correlate strongly with the number of mature oocytes retrieved. nih.gov This suggests that the α-subunit, as part of the larger inhibin molecule, is a key indicator of follicular maturity and, consequently, oocyte readiness for final maturation. nih.gov The overexpression of the inhibin α (1–32) fragment has been shown to affect the development of co-cultured oocytes, though the effects are dependent on the duration and context of the exposure. frontiersin.orgfrontiersin.org
Effects on Follicular Development and Growth Dynamics (e.g., Preantral Follicles)
The inhibin α-subunit is a critical local regulator of ovarian folliculogenesis, influencing the dynamics of follicle growth from the earliest stages. Studies have shown that the absence of the inhibin α-subunit disrupts the coordination between oocytes and granulosa cells, leading to accelerated follicular maturation. nih.govnih.gov This disruption results in a smaller pool of resting primordial follicles and a greater number of follicles entering the growth phase. nih.govnih.gov
Research focusing specifically on the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN has provided further insights. In one study, the overexpression of this fragment in cultured bovine preantral follicles initially induced follicle growth up to day 10. meritresearchjournals.org However, this was followed by a significant decrease in growth, which was attributed to increased apoptosis and a dramatic decrease in the expression of key developmental genes. meritresearchjournals.org This suggests a complex, time-dependent role for the fragment in early follicular development.
Another study using an in vivo model with diethylstilbestrol-treated rats demonstrated that intrabursal injection of inhibin A resulted in an increased number of preantral follicles and a decreased number of early antral follicles after 24 hours. nih.govoup.com This indicates a delay in follicular development and suggests that inhibin produced by dominant follicles may act as a paracrine factor to inhibit the growth of adjacent, less mature follicles, a process potentially crucial for the selection of a single dominant follicle. nih.gov
Role in Theca Cell Function and Androgen Production
The inhibin α-subunit plays a significant modulatory role in the function of theca cells, particularly in the production of androgens, which are essential precursors for estrogen synthesis by granulosa cells. It has been established that theca cells themselves express the inhibin α-subunit (INHA) and produce the 'free' α-subunit. researchgate.netnih.gov This local production suggests a potential autocrine or paracrine function within the follicular microenvironment.
Several studies have highlighted the influence of the inhibin α-subunit on androgen synthesis:
Positive Modulation of Androgen Production: In cultured human theca cells, recombinant inhibin A has been shown to enhance luteinizing hormone (LH)-stimulated androgen release. oup.com This suggests that inhibin, produced by granulosa cells as a follicle matures, can act on neighboring theca cells to increase the supply of androgens needed for aromatization into estrogen. oup.comnih.gov Inhibin appears to achieve this not by direct stimulation, but by counteracting the inhibitory effects of other factors like activin. nih.gov
Suppression of Androgen Production upon Knockdown: In-vitro studies on bovine theca cells have shown that knocking down the expression of the inhibin α-subunit (INHA) led to a decrease in the expression of key steroidogenic enzymes like CYP17A1 and a subsequent reduction in androgen production. researchgate.net This provides direct evidence for a positive regulatory role of the thecal inhibin α-subunit in maintaining androgen synthesis. researchgate.netnih.gov
Interaction with Activin: The effects of inhibin are often best understood in the context of its opposition to activin. Activin has been shown to suppress androgen production in theca cells. Inhibin can block these suppressive effects, thereby permitting or increasing androgen synthesis. nih.gov
The table below summarizes key findings on the role of the inhibin α-subunit in theca cell androgen production.
| Study Model | Key Intervention/Observation | Finding | Reference |
|---|---|---|---|
| Cultured Human Thecal Cells | Treatment with recombinant inhibin A | Enhanced LH-stimulated androgen release. | oup.com |
| Bovine Theca Cells | Knockdown of inhibin α-subunit (INHA) | Inhibited CYP17A1 expression and androgen production. | researchgate.net |
| Ovine Theca Cells | Treatment with inhibin in the presence of activin | Blocked the suppressive effects of activin on androstenedione (B190577) production. | nih.gov |
| Bovine Theca Cells | Expression of inhibin α-subunit | Theca cells express INHA mRNA and secrete the 'free' inhibin α-subunit. | researchgate.netnih.gov |
Systemic and Localized Distribution and Transport Mechanisms (e.g., Retrograde Transfer)
The inhibin α-subunit, both as a free form and as part of dimeric inhibin, is distributed both locally within the ovary and systemically via the bloodstream. The primary sites of production in the female are the granulosa and theca cells of the ovary. oup.com
Localized Distribution: High concentrations of inhibin and its free α-subunit are found in ovarian follicular fluid. researchgate.netresearchgate.net This creates a rich paracrine environment where these molecules can exert direct effects on follicular cells, including granulosa cells, theca cells, and the oocyte. The presence of inhibin subunits and their receptors has been identified in granulosa and theca cells of small antral follicles. oup.com This localized distribution is crucial for its roles in regulating follicular development and steroidogenesis.
Systemic Distribution: Inhibin is secreted into the circulation, where it acts as an endocrine hormone, most notably to regulate the secretion of follicle-stimulating hormone (FSH) from the pituitary gland. bioscientifica.compathnsitu.comnih.gov Free forms of the inhibin α-subunit also circulate in the blood. nih.gov The levels of circulating inhibin vary throughout the menstrual cycle, reflecting the activity of the developing ovarian follicles. nih.gov
Transport Mechanisms: While the endocrine transport via the bloodstream is well-established, the specific mechanisms for local transport within the ovary, such as retrograde transfer, are less explicitly detailed in the literature for the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN. However, the concept of paracrine signaling implies the diffusion of these molecules through the interstitial fluid between adjacent cell layers, such as from the granulosa cells to the theca cells. oup.com Given that inhibin produced by granulosa cells can modulate theca cell androgen production, this paracrine transport across the follicular basement membrane is a key functional mechanism. oup.comnih.gov
Emerging Roles in Non-Reproductive Biological Processes and Disease Research
Investigational Roles in Cancer Biology
Tumor Suppressor Activity of Inhibin Alpha Subunit
A significant body of research has pointed to the inhibin α-subunit as a putative tumor suppressor, particularly in gonadal and adrenal cancers. pathnsitu.comoup.comoup.com This hypothesis was largely founded on seminal studies involving transgenic mouse models.
Evidence from Animal Models: The most compelling evidence for a tumor suppressor role comes from research where the gene for the inhibin α-subunit was deleted in mice. bioscientifica.com These inhibin α-null mice consistently developed gonadal sex cord-stromal tumors, specifically granulosa cell and testicular Sertoli cell tumors, with high penetrance. bioscientifica.complos.org Furthermore, these mice also developed adrenal cortical tumors. nih.gov These findings led to the proposal that the inhibin α-subunit gene functions as a tumor suppressor gene with specificity for the gonads and adrenal glands. oup.complos.org The re-expression of the inhibin α-subunit in Sertoli cell-derived tumor lines was shown to inhibit their growth, further supporting its role as a tumor suppressor. nih.gov
Human Cancer Studies and Complexities: The role of the inhibin α-subunit in human cancers presents a more complex picture. While it is considered a tumor suppressor, some observations appear contradictory.
Ovarian Cancer: In contrast to the mouse models where the absence of the α-subunit leads to tumors, many human ovarian tumors, such as granulosa cell tumors and some epithelial ovarian cancers, actually express the inhibin α-subunit and secrete inhibin. bioscientifica.comoup.comnih.gov This has led to its use as a clinical tumor marker. nih.govoup.com To reconcile these findings, it has been suggested that human tumors may have developed resistance to the tumor-suppressive effects of inhibin. nih.gov
Prostate Cancer: The role in prostate cancer is also debated. Some studies have reported a loss of inhibin α-subunit gene expression in high-grade prostate cancer, supporting a tumor suppressor function. bioscientifica.comnih.gov However, other studies have found that the inhibin α-subunit is frequently overexpressed in high-grade prostate cancer, which challenges its role as a simple tumor suppressor in this context. auajournals.orgmonash.edu This has led to a unifying hypothesis that the inhibin α-subunit's function may switch from tumor-suppressive in normal tissue to pro-oncogenic during tumorigenesis. bioscientifica.com
The table below summarizes the evidence for the tumor suppressor activity of the inhibin alpha subunit across different cancer types and models.
| Cancer Type/Model | Evidence for Tumor Suppressor Role | Contradictory/Complex Findings | Reference |
|---|---|---|---|
| Mouse Model (Gonadal/Adrenal) | Gene knockout leads to gonadal and adrenal tumors. | - | bioscientifica.comoup.complos.orgnih.gov |
| Sertoli Cell Tumors (Mouse) | Re-expression of the α-subunit inhibits tumor cell growth. | - | nih.gov |
| Human Ovarian Cancer | - | Many tumors express and secrete inhibin α-subunit, which is used as a tumor marker. | bioscientifica.comnih.govoup.comnih.gov |
| Human Prostate Cancer | Loss of gene expression reported in some high-grade cancers. | Overexpression is also frequently observed in high-grade cancer, questioning its suppressor role. | bioscientifica.comnih.govauajournals.orgmonash.edu |
Effects on Cell Cycle Progression and Apoptosis in Cancer Cell Lines (e.g., Cervical Cancer)
The inhibin α-subunit fragment 1-32 has demonstrated significant effects on the fundamental cellular processes of cell cycle progression and apoptosis, particularly in cancer cell lines. Research focused on human cervical cancer cells (HeLa) has shown that the overexpression of a fusion protein containing the inhibin α (1-32) fragment can induce apoptosis and cause cell cycle arrest. techscience.com In these studies, the fusion protein was observed to localize within the nucleus of the HeLa cells. techscience.com
This overexpression leads to a halt in the S phase of the cell cycle, effectively suppressing cell proliferation. techscience.com The mechanism behind this pro-apoptotic effect involves the modulation of key regulatory genes. Specifically, there is an observed increase in the mRNA levels of pro-apoptotic genes like Bax and wild-type p53. techscience.com Concurrently, the expression of anti-apoptotic genes, such as Bcl-2 and NFκB, is decreased. techscience.com These findings suggest that the inhibin α (1-32) fragment may regulate the growth of cervical cancer cells by activating apoptotic pathways. techscience.com
| Cell Line | Effect of Inhibin α (1-32) Overexpression | Molecular Changes | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | Induction of apoptosis; Cessation of S phase in the cell cycle. | ↑ Bax mRNA, ↑ p53 mRNA, ↓ Bcl-2 mRNA, ↓ NFκB mRNA. | techscience.com |
Other Investigational Physiological Modulations (e.g., Pituitary Cell Apoptosis, Steroidogenesis in Corpus Luteum Cells)
Beyond its role in cancer, the inhibin α-subunit fragment 1-32 is involved in other key physiological processes, particularly within the endocrine system.
Pituitary Cell Apoptosis: The inhibin α-subunit is a critical regulator of pituitary gland function. Studies in mouse anterior pituitary cells have implicated the subunit in the control of the cell cycle and apoptosis. nih.gov The N-terminal region of the inhibin α-subunit can directly antagonize activin signaling in pituitary gonadotrope cells. nih.gov Given that activin stimulates the synthesis of follicle-stimulating hormone (FSH), this antagonism by the inhibin α-subunit is essential for the negative feedback loop between the gonads and the pituitary. nih.gov
Steroidogenesis in Corpus Luteum Cells: The human corpus luteum is a primary source of inhibin during the luteal phase of the menstrual cycle, actively expressing the inhibin α-subunit gene. annualreviews.orgnih.gov This local production appears to play a significant role in regulating steroid production. For instance, overexpression of an inhibin α-subunit (1–32) fragment was shown to stimulate steroidogenesis in transfected bovine granulosa cells. nih.gov Furthermore, research using an antibody to neutralize inhibin in marmoset luteal cells resulted in reduced progesterone (B1679170) secretion, indicating that endogenous inhibin, or its free α-subunit, helps promote the production of progesterone by the corpus luteum. cabidigitallibrary.org
| Physiological Process | Observed Effect of Inhibin α-Subunit/Fragment | Reference |
|---|---|---|
| Pituitary Function | Antagonizes activin signaling, regulates apoptosis, and suppresses FSH synthesis. | nih.govnih.gov |
| Corpus Luteum Steroidogenesis | Promotes progesterone secretion; stimulates general steroidogenesis. | nih.govcabidigitallibrary.org |
Regulation of Biogenesis and Degradation of Inhibin A Subunit Fragment 1 32 Human
Endogenous Proteolytic Processing of the Inhibin Alpha Subunit Precursor
Inhibin A is synthesized as a dimeric glycoprotein, which includes the α-subunit. pathnsitu.com This process begins with the creation of precursor proteins for both the α and β subunits, each comprising an N-terminal prodomain and a C-terminal mature domain. nih.govnih.gov These precursors dimerize, after which the prodomains are enzymatically cleaved by pro-protein convertases at consensus RXXR sites to form the mature inhibin hormone. nih.govnih.gov The pro- and mature domains can remain non-covalently associated after cleavage, a mechanism that may protect the newly formed dimer from extracellular degradation. nih.gov
Transcriptional and Post-Transcriptional Control of Alpha Subunit Expression
The expression of the inhibin α-subunit gene (INHA) is a key regulatory point, controlled by a variety of factors at both the transcriptional and post-transcriptional levels. Follicle-stimulating hormone (FSH) is a primary positive regulator of inhibin production in the gonads. oup.comnih.gov The effects of FSH are largely mediated by the cyclic AMP (cAMP) second messenger system. oup.com
Transcriptional Regulation: Studies have demonstrated that cAMP rapidly induces the transcription of the INHA gene. oup.com In rat Sertoli cells, a significant increase in α-subunit gene transcription is seen within two hours of stimulation by a cAMP analog, with a maximal 4- to 5-fold increase occurring within 4-8 hours. oup.com This process involves the activation of promoter elements within the INHA gene. nih.gov However, transcription of the gene can also be actively repressed. The transcription factor CCAAT/enhancer-binding protein-beta (C/EBPβ) has been shown to repress both basal and stimulated INHA gene promoter activity. nih.gov C/EBPβ expression is induced by human chorionic gonadotropin (hCG), and it may mediate the negative regulation of the α-subunit gene following the luteinizing hormone (LH) surge. nih.gov Repression by C/EBPβ occurs through at least two mechanisms: binding to an upstream site in the promoter and competing with CRE-binding protein for binding to a proximal cAMP response element (CRE). nih.gov In some pathological contexts, such as certain gastric cancer cells, the INHA gene is transcriptionally silenced through epigenetic mechanisms like hypermethylation of its promoter region. nih.gov
| Regulator | Type | Effect on INHA Expression | Mechanism of Action | Source |
|---|---|---|---|---|
| Follicle-Stimulating Hormone (FSH) | Hormone | Stimulation | Acts via the cAMP second messenger system to increase transcription and mRNA stability. | oup.comnih.gov |
| Cyclic AMP (cAMP) | Second Messenger | Stimulation | Induces gene transcription and stabilizes mRNA transcripts. | oup.com |
| CCAAT/enhancer-binding protein-beta (C/EBPβ) | Transcription Factor | Repression | Represses basal and forskolin-stimulated promoter activity; competes with CREB. | nih.gov |
| Promoter Hypermethylation | Epigenetic Modification | Repression (Silencing) | Observed in some human gastric cancer cells, leading to suppressed expression. | nih.gov |
Differential Regulation by Cyclic AMP and Other Second Messengers
The signaling pathways that control the synthesis of the inhibin α-subunit are complex and allow for differential regulation in response to various stimuli. The protein kinase A (PKA) pathway, primarily activated by cAMP, is a major driver of α-subunit expression. nih.govendocrine.org In cultured human granulosa-luteal cells and adrenal cells, analogs of cAMP (like 8-bromo-cAMP and dibutyryl cAMP) and agents that increase intracellular cAMP (like forskolin) lead to a sustained, time-dependent increase in the steady-state levels of α-subunit mRNA. nih.govoup.com
In contrast, the protein kinase C (PKC) pathway can have opposing effects. Activation of PKC by 12-O-tetradecanoylphorbol 13-acetate (TPA) did not affect basal α-subunit mRNA levels but potently inhibited the increase in α-subunit levels induced by cAMP and hCG. nih.gov This antagonistic relationship between the PKA and PKC pathways suggests a mechanism for fine-tuning the production of inhibin A. nih.gov While the PKA pathway provides a strong, sustained stimulus for α-subunit expression, the PKC pathway can act as a brake, potentially in response to different physiological signals. nih.govoup.com This differential regulation by multiple second-messenger pathways is crucial for controlling the ratio of inhibin A to its related protein, activin A. nih.gov
| Activator | Pathway Activated | Effect on Basal α-Subunit mRNA | Effect on cAMP-Induced α-Subunit mRNA | Source |
|---|---|---|---|---|
| 8-bromo-cAMP (8br-cAMP) | Protein Kinase A (PKA) | Sustained induction | N/A | nih.gov |
| 12-O-tetradecanoylphorbol 13-acetate (TPA) | Protein Kinase C (PKC) | No effect | Potent inhibition | nih.gov |
Cross-Talk with Other Endocrine and Paracrine Signaling Pathways
The regulation of inhibin α-subunit biogenesis is deeply integrated with other major signaling networks. As a member of the TGF-β superfamily, inhibin's primary endocrine function is to antagonize the actions of activin, particularly in the suppression of FSH synthesis in the pituitary gland. pathnsitu.comoup.comwikipedia.org This antagonism occurs at the receptor level, where inhibin A competes with activin for binding to the activin type II receptors (ActRIIA/IIB). nih.gov This process is significantly enhanced by the co-receptor betaglycan (B1177637), which binds with high affinity to the inhibin α-subunit, facilitating the sequestration of ActRII receptors into an inactive complex. nih.govnih.gov
The signaling pathways downstream of activin receptors, which inhibin antagonizes, include the canonical Smad pathway (Smad2/3) as well as non-Smad pathways like the p38 MAPK, ERK1/2, and PI3K/Akt pathways. oup.commdpi.com There is evidence of functional interactions between these pathways; for instance, activation of Smad2 by activin can be partially blocked by inhibiting the PI3K pathway, suggesting cross-talk. oup.com By preventing activin from binding to its receptor, the inhibin α-subunit effectively dampens these downstream signals.
The entire system operates within a classic endocrine feedback loop involving the hypothalamic-pituitary-gonadal axis. nih.gov Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary to release LH and FSH. nih.gov FSH, in turn, stimulates the gonadal production of inhibin. nih.govnih.gov The secreted inhibin then travels back to the pituitary to suppress FSH secretion, thus completing the negative feedback loop. wikipedia.org This intricate cross-talk ensures the homeostatic control of reproductive cycles and gonadal function. endocrine.org
Advanced Methodologies for the Study of Inhibin A Subunit Fragment 1 32 Human
Peptide Synthesis Techniques for Research Reagents (e.g., Solid-Phase Peptide Synthesis)
The generation of the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN for research purposes predominantly relies on chemical synthesis methodologies. Solid-phase peptide synthesis (SPPS) is a common and effective method for producing this peptide fragment. smolecule.com This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, the N-terminus of the attached amino acid is deprotected, and the next amino acid in the sequence, with its N-terminus protected, is coupled. This cycle of deprotection and coupling is repeated until the entire 32-amino acid sequence is assembled. Finally, the completed peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (HPLC). mdpi.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard approach in SPPS for the synthesis of such peptides. mdpi.com This method allows for the precise construction of the desired peptide sequence, ensuring a high-purity product for use in various research applications. phoenixpeptide.com
Immunoassays for Detection and Quantification (e.g., ELISA, RIA, Immunoblotting)
A variety of immunoassays have been developed for the detection and quantification of the inhibin α-subunit and its fragments, including the 1-32 fragment. These assays are indispensable for studying its physiological and pathological roles.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method. Competitive ELISA kits are commercially available for the quantitative measurement of human inhibin α-subunit (1-32) in biological samples like serum and plasma. labroots.comcreative-diagnostics.com These kits typically utilize a specific antibody that recognizes the 1-32 fragment. The principle involves competition between the labeled peptide and the peptide in the sample for binding to the antibody. The signal is inversely proportional to the concentration of the fragment in the sample. Two-site ELISAs have also been developed to measure dimeric inhibin A, often using an antibody against the α-subunit in combination with one against the βA-subunit. annualreviews.org
Radioimmunoassay (RIA) is another sensitive technique that has been instrumental in inhibin research. RIAs for the inhibin α-subunit often use an antiserum raised against the N-terminal sequence (amino acids 1-32) of the human inhibin α-subunit. scispace.com A radiolabeled tracer, such as an iodinated form of the peptide, competes with the unlabeled peptide in the sample for binding to the antibody. scispace.com While highly sensitive, RIAs may sometimes overestimate the concentration of functional dimeric inhibin due to cross-reactivity with free α-subunits. annualreviews.orgnih.gov
Immunoblotting (Western Blotting) is used to identify the inhibin α-subunit and its various molecular weight forms in complex mixtures like cell lysates or follicular fluid. researchgate.netresearchgate.net This technique involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with a specific antibody, such as one targeting the 1-32 sequence of the α-subunit. researchgate.netresearchgate.net Immunoblotting can reveal the presence of not only the mature subunit but also its precursors and fragments. researchgate.net
| Immunoassay Type | Target | Sample Types | Reported Sensitivity/Detection Range |
|---|---|---|---|
| Human Inhibin alpha-Subunit (1-32) ELISA Kit | Inhibin alpha-Subunit (1-32) | Not Specified | Sensitivity: 0.15 ng/ml; Detection Range: 0-100 ng/ml biocompare.com |
| Porcine Inhibin α-Subunit (1-32) EIA Kit | Inhibin α-Subunit (1-32) | Serum, Plasma | Detection Range: 0-5 ng/ml; Average IC50: 0.12 ng/ml creative-diagnostics.com |
| Human Inhibin alpha-Subunit (1-32) EIA Kit | Specific peptide and related peptides | Not Specified | Detection Range: 0-100 ng/ml phoenixbiotech.net |
| Radioimmunoassay (RIA) | Immunoreactive α inhibin | Follicular Fluid | Detection limit: 0.46 ng/tube scispace.com |
Genetic Manipulation Techniques in Experimental Models
To elucidate the function of the inhibin α-subunit, researchers employ genetic manipulation techniques in various experimental models to either increase or decrease its expression.
Overexpression Strategies (e.g., Fusion Proteins, DNA Vaccines)
Overexpression studies are designed to investigate the effects of elevated levels of the inhibin α-subunit or its fragments. One approach involves the use of DNA vaccines . These vaccines are constructed by inserting the gene sequence encoding the desired fragment, such as the inhibin α (1–32) fragment, into a plasmid vector. nih.gov This plasmid can then be introduced into an animal model to induce an immune response and neutralize endogenous inhibin, or to express the fragment for functional studies. nih.govnih.gov In some cases, the inhibin α (1–32) fragment has been fused with a carrier molecule, like the small envelope protein of the hepatitis B virus (HBV-S), to enhance the immune response. nih.gov Another strategy is the creation of fusion proteins , where the inhibin α-subunit fragment is linked to another protein to facilitate its expression, purification, or detection.
Gene Knockdown Approaches (e.g., RNA Interference)
RNA interference (RNAi) is a powerful tool for silencing gene expression and is used to study the consequences of reduced inhibin α-subunit levels. youtube.com This is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are designed to be complementary to the mRNA of the inhibin α-subunit gene (INHA). nih.govnih.gov These small RNA molecules guide a protein complex, known as the RNA-induced silencing complex (RISC), to cleave and degrade the target mRNA, thereby preventing its translation into protein. youtube.com Studies have successfully used RNAi to knock down the inhibin α-subunit in various cell types, including granulosa cells and anterior pituitary cells, to investigate its role in processes like apoptosis and cell cycle progression. nih.govnih.gov
Cell Culture Models for Mechanistic Investigations (e.g., Pituitary Gonadotrope-Derived Cell Lines, Granulosa Cells, Cancer Cell Lines)
In vitro cell culture systems are indispensable for dissecting the molecular mechanisms of action of the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN.
Pituitary Gonadotrope-Derived Cell Lines , such as LβT2 cells, are used to study the effects of the inhibin α-subunit on the regulation of follicle-stimulating hormone (FSH) synthesis and secretion. nih.gov These cells provide a controlled environment to investigate the signaling pathways involved in inhibin's endocrine functions.
Granulosa Cells , isolated from ovarian follicles, are a primary model for studying the local, intra-ovarian actions of inhibin. nih.govnih.govmdpi.com Both primary cultures of human and animal granulosa cells are used to examine the effects of the inhibin α-subunit fragment on cell proliferation, apoptosis, and steroidogenesis. nih.govnih.govmdpi.com These cells are crucial as they are a major source of inhibin production. mazums.ac.ir
Cancer Cell Lines have also been employed in inhibin research. For instance, cervical cancer cell lines like HeLa and CaSKi, and breast cancer cell lines like MCF-7, have been analyzed for inhibin α-subunit expression. nih.govnih.gov Such models can be used to investigate the potential role of the inhibin α-subunit in tumor biology. The CaSKi cell line has been suggested as a potentially better model than HeLa for functional experiments concerning cervical pathogenesis due to its more consistent expression of the inhibin-α subunit. nih.gov
In vitro and Ex vivo Biological Assays for Functional Characterization (e.g., Receptor Binding, Cell Proliferation, Apoptosis, Steroidogenesis Assays)
A range of biological assays are utilized to functionally characterize the effects of the INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN.
Receptor Binding Assays are performed to determine if the fragment can interact with known inhibin receptors or other binding proteins. These assays can be conducted using purified proteins in a cell-free system or with intact cells.
Cell Proliferation Assays , such as the MTT assay, are used to measure the effect of the inhibin α-subunit fragment on the viability and growth of cells like granulosa cells. mdpi.commazums.ac.ir Studies have shown that treatment of bovine granulosa cells with inhibin A can significantly increase cell viability in a dose-dependent manner. mdpi.com Conversely, overexpression of an inhibin α-subunit (1–32) fragment has been reported to suppress proliferation in transfected bovine granulosa cells. nih.gov
Apoptosis Assays are employed to determine if the fragment influences programmed cell death. Methods like flow cytometry to analyze caspase activity or the expression of apoptosis-related proteins (e.g., Bax, Bcl-2) are common. nih.govnih.gov Knockdown of the inhibin α-subunit using RNAi has been shown to increase apoptosis in granulosa cells and anterior pituitary cells. nih.govnih.gov
Steroidogenesis Assays measure the production of steroid hormones, such as estradiol (B170435) and progesterone (B1679170), by cells like granulosa cells. nih.gov The concentration of these hormones in the cell culture medium is typically quantified by ELISA or RIA. Research has indicated that a synthetic fragment of the inhibin α-subunit can stimulate estradiol secretion by granulosa cells. nih.gov
| Assay Type | Cell Model | Key Finding Related to Inhibin α-Subunit/Fragment |
|---|---|---|
| Cell Proliferation (MTT Assay) | Bovine Granulosa Cells | Inhibin A treatment significantly increased cell viability in a dose-dependent manner. mdpi.com |
| Cell Proliferation | Transfected Bovine Granulosa Cells | Overexpression of an inhibin α-subunit (1–32) fragment suppressed proliferation. nih.gov |
| Apoptosis | Mouse Granulosa Cells | RNAi-mediated knockdown of inhibin α-subunit increased apoptosis. nih.gov |
| Apoptosis | Mouse Anterior Pituitary Cells | Inhibin α-subunit silencing significantly promoted apoptosis. nih.gov |
| Cell Cycle Analysis | Mouse Granulosa Cells | Knockdown of inhibin α-subunit reduced the progression of the G1 phase and the number of cells in the S phase. nih.gov |
| Steroidogenesis | Bovine Granulosa Cells | A synthetic fragment of the inhibin α-subunit stimulated estradiol secretion. nih.gov |
Animal Models for Physiological Studies (e.g., Rodents, Bovine, Ovine, Porcine)
Animal models have been indispensable for elucidating the physiological roles of the inhibin α-subunit and its fragments. Studies across various species, including rodents, cattle, sheep, and pigs, have provided critical insights into its function in reproductive endocrinology, gonadal function, and feedback mechanisms involving the pituitary gland.
Rodent Models (Rats and Mice)
Rodent models have been fundamental in the molecular and functional characterization of the inhibin α-subunit. Early research involved the molecular cloning and characterization of cDNA clones for the inhibin α- and βA-subunits from the rat ovary. nih.govwoodrufflab.org These studies identified the precursor protein structures and found that the amino acid sequences were highly conserved (approximately 80% for the α-subunit) compared to porcine, bovine, and human counterparts. woodrufflab.org In cultured rat granulosa cells, follicle-stimulating hormone (FSH) was shown to stimulate the expression of α-inhibin mRNA. nih.govwoodrufflab.org
Gene knockout and transgenic mouse models have further detailed the in-vivo importance of the inhibin α-subunit. oup.com Mice with a targeted deletion of the inhibin α-subunit gene (Inha) develop gonadal sex cord-stromal tumors and experience a subsequent wasting syndrome. oup.com To separate the effects of inhibin loss from the resulting overproduction of activin, a mouse model with an inactivating point mutation in the Inha gene was created. oup.comnih.gov These mice exhibited elevated FSH levels due to the loss of negative feedback, leading to increased follicle development and higher ovulation rates in females. oup.com However, this inhibin inactivation also resulted in significant pregnancy loss and subfertility. oup.com Conversely, transgenic mice overexpressing the rat inhibin α-subunit gene showed reproductive deficiencies, including reduced FSH levels. oup.com
Immunization studies using fragments of the inhibin α-subunit, such as the 1-32 fragment, have been conducted in rats to explore its effects on fertility and spermatogenesis. researchgate.netmdpi.comanimal-reproduction.orgtandfonline.com Active immunization against a conserved betaglycan-binding epitope on the inhibin α-subunit in female rats led to increased pituitary FSH synthesis and secretion, which in turn enhanced folliculogenesis and the ovulation rate. mdpi.com In male rats, immunization with an inhibin DNA vaccine was found to promote spermatogenesis and testicular development, increasing testicular weight and sperm count while decreasing the sperm deformity rate. animal-reproduction.orgtandfonline.com
Table 1: Research Findings in Rodent Models
| Study Focus | Animal Model | Key Findings | Physiological Implication | Citations |
|---|---|---|---|---|
| Gene Cloning & Expression | Rat | Isolated and characterized cDNA for inhibin α-subunit from ovary; FSH stimulates α-inhibin mRNA in granulosa cells. | Foundational understanding of the genetic basis and hormonal regulation of inhibin α-subunit production. | nih.govwoodrufflab.org |
| Gene Knockout (Inha deletion) | Mouse | Development of gonadal tumors and a cachexia-like wasting syndrome. | Demonstrates the critical role of the inhibin α-subunit in suppressing tumor formation. | oup.com |
| Gene Inactivation (Point Mutation) | Mouse | Elevated serum FSH (2- to 3-fold), increased follicle development, but also severe subfertility and pregnancy loss. | Highlights inhibin's role in the negative feedback of FSH and its necessity for maintaining pregnancy. | oup.comnih.gov |
| Transgenic Overexpression | Mouse | Overexpression of rat inhibin α-subunit led to reduced FSH levels and reproductive deficiencies. | Confirms the inhibitory effect of the inhibin α-subunit on FSH secretion and normal reproductive function. | oup.com |
| Immunization (α-subunit fragment) | Rat (Female) | Increased pituitary FSH synthesis and secretion, leading to enhanced folliculogenesis and ovulation rate. | Neutralizing inhibin can boost fertility by increasing FSH-driven follicular development. | mdpi.com |
| Immunization (DNA Vaccine) | Rat (Male) | Promoted spermatogenesis, increased testicular volume, and improved sperm parameters. | Suggests inhibin is a regulatory factor in spermatogenesis; its neutralization can enhance male reproductive parameters. | animal-reproduction.orgtandfonline.com |
Bovine Models
In bovine species, research has focused on the inhibin α-subunit's role in regulating follicular development and its relationship with other key reproductive hormones. The gene for the bovine inhibin α-subunit was cloned and characterized, revealing its expression in the granulosa cells of the follicle. nih.gov Studies show that inhibin A, produced by the dominant follicle, acts as a negative feedback regulator for FSH secretion throughout the estrous cycle and the postpartum period. oup.com Plasma inhibin A concentrations rise with the emergence of follicular waves and decline as the dominant follicle either ceases to grow or ovulates. oup.com
Research on cultured bovine granulosa cells indicates that inhibin A can suppress apoptosis (programmed cell death) and promote cell proliferation. nih.gov It was found to decrease the expression of pro-apoptotic genes like Caspase-3 and BAX. nih.gov Interestingly, 'free' inhibin α-subunit, not just the dimeric form, is produced by bovine theca cells. nih.govresearchgate.net Knockdown of thecal INHA expression in vitro was shown to inhibit the production of androgens, suggesting a potential local role for the free α-subunit in modulating steroidogenesis. nih.govresearchgate.net
Table 2: Research Findings in Bovine Models
| Study Focus | Model System | Key Findings | Physiological Implication | Citations |
|---|---|---|---|---|
| Gene Regulation | Bovine Gonads | The inhibin α-subunit gene and the oxytocin (B344502) gene are inversely regulated in both granulosa and Sertoli cells. | Suggests a coordinated but opposing regulation of these two hormones during follicular luteinization and at puberty. | nih.gov |
| Endocrine Function | Cows | Plasma inhibin A levels are inversely related to FSH levels and are highest during the growth of a dominant follicle. | Confirms inhibin A as a primary negative feedback signal from the dominant follicle to control FSH secretion. | oup.com |
| Cellular Function | Bovine Granulosa Cells (in vitro) | Inhibin A treatment significantly decreased apoptosis and suppressed the expression of apoptotic inducer genes (Caspase-3, BAX). | Shows a local, pro-survival role for inhibin A within the ovarian follicle, supporting granulosa cell health. | nih.gov |
Ovine Models
Ovine models have been crucial for demonstrating the effects of inhibin immunoneutralization on ovulation rates. Immunizing ewes against synthetic peptide fragments of the inhibin α-subunit has been shown to increase ovulation rates. uchicago.edu This effect is largely attributed to a reduction in the negative feedback on the pituitary, leading to an increase in gonadotrophin concentrations, particularly FSH. nih.gov
Studies in fetal sheep have investigated the developmental expression of inhibin subunits. In the fetal sheep ovary, the expression of inhibin α-subunit mRNA and protein is developmentally linked with the formation of the antrum in follicles. nih.gov While primordial follicles showed no detectable expression, secondary and antral follicles present before birth expressed the α-subunit, whereas the βA-subunit was undetectable at all gestational stages studied. nih.gov This suggests that even in non-ovulatory follicles, α-subunit expression is a key event in later stages of follicular development. nih.gov
Table 3: Research Findings in Ovine Models
| Study Focus | Animal Model | Key Findings | Physiological Implication | Citations |
|---|---|---|---|---|
| Immunization | Merino Ewes | Immunization against small synthetic peptide fragments of the inhibin α-subunit increased ovulation rate. | Demonstrates that neutralizing endogenous inhibin is a viable strategy to enhance prolificacy in sheep. | uchicago.edu |
| Fetal Development | Fetal Sheep Ovary | Inhibin α-subunit mRNA and peptide expression were detected in secondary and antral follicles from day 130 of gestation, coinciding with antrum formation. | Establishes that inhibin α-subunit expression is an integral part of late-stage follicular development, even before birth. | nih.gov |
Porcine Models
In porcine models, research has explored the function of the inhibin α-subunit in ovarian granulosa cells and its potential role in follicular health. An early study successfully isolated and characterized the inhibin α-subunit cDNA from a porcine ovarian library, noting its high homology to the human counterpart. nih.gov Studies using an anti-inhibin α-subunit antibody on cultured porcine granulosa cells demonstrated that immunoneutralization of inhibin led to a significant increase in estradiol secretion and cell proliferation. nih.gov This treatment also upregulated the expression of genes involved in steroidogenesis, gonadotropin receptors, and cell cycle progression, while downregulating pro-apoptotic genes. nih.gov
Further investigation into porcine pituitary glands found that while the inhibin βA- and βB-subunits were expressed, the α-subunit was not detected in the pituitary itself, but was highly expressed in ovarian follicles. nih.gov This finding suggests that in pigs, intrapituitary inhibin plays a minimal role, and the primary regulation of FSH by inhibin originates from the gonads. nih.gov Additionally, studies on ovarian abnormalities have shown that the expression of the inhibin α-subunit is significantly lower in porcine cystic follicles compared to healthy large follicles, suggesting a link between reduced inhibin α-subunit expression and follicular pathologies. researchgate.net
Table 4: Research Findings in Porcine Models
| Study Focus | Model System | Key Findings | Physiological Implication | Citations |
|---|---|---|---|---|
| Immunoneutralization | Porcine Granulosa Cells (in vitro) | Treatment with an anti-inhibin α-subunit antibody increased estradiol secretion and cell proliferation. | Blocking inhibin action directly at the ovarian level enhances granulosa cell function and viability, promoting follicle development. | nih.gov |
| Gene Expression | Porcine Pituitary & Follicles | The inhibin α-subunit was not detected in the pituitary but was highly expressed in follicles. | Supports the model that inhibin's negative feedback on FSH in pigs is primarily an endocrine signal from the ovary, not a local pituitary factor. | nih.gov |
| Follicular Pathology | Porcine Ovaries | Expression of inhibin α-subunit was significantly downregulated in cystic follicles compared to healthy follicles. | Suggests that altered inhibin α-subunit production may be a contributing factor to the development of ovarian cysts. | researchgate.net |
Investigational Applications and Pre Clinical Implications of Inhibin A Subunit Fragment 1 32 Human
Potential as a Research Tool in Reproductive Biology
The unique properties of the inhibin A-subunit fragment 1-32 have made it a significant focus for the development of research tools to dissect the complexities of reproductive endocrinology.
Development of Immunological Tools (e.g., Monoclonal and Polyclonal Antibodies) for Research
The synthesis of the 1-32 amino terminal peptide of the human ovarian inhibin alpha subunit has enabled the production of specific monoclonal and polyclonal antibodies. nih.gov These antibodies are instrumental in a variety of immunoassays and research applications.
Monoclonal antibodies have been developed by immunizing mice with this peptide fragment. nih.gov One such IgG2a mouse antibody demonstrated a significantly higher reactivity with the human inhibin 1-32 sequence compared to bovine (73-fold) and porcine (23-fold) sequences. nih.gov This high specificity makes it a valuable reagent for studying human inhibin. These monoclonal antibodies have been shown to be effective in the quantitative immunoaffinity extraction of inhibin-like immunoreactivity from follicular fluid, highlighting their utility in research. nih.gov
Polyclonal antibodies have also been generated using similar methods. nih.gov Immunochemical studies have revealed that the epitope recognized by monoclonal antibodies can differ from the major epitope recognized by polyclonal antibodies, providing researchers with a diverse set of tools for inhibin detection and characterization. nih.gov For instance, a monoclonal antibody (clone R1) that recognizes the alpha subunit of 32 kDa human inhibin is widely used in research. bio-rad-antibodies.combio-rad-antibodies.com
These immunological tools are critical for:
Immunoassays: Competitive radioimmunoassays and enzyme-linked immunosorbent assays (ELISA) utilize these antibodies to measure inhibin levels in biological samples. smolecule.comnih.gov
Immunohistochemistry: Antibodies against the inhibin alpha subunit are used to identify inhibin-expressing cells in various tissues, including the ovary, testis, and adrenal gland. bio-rad-antibodies.combiocare.net
Western Blotting: These antibodies can detect different molecular weight forms of inhibin in biological fluids like bovine follicular fluid. bio-rad-antibodies.com
Insights for Modulating Reproductive Functions (e.g., FSH Regulation, Follicular Development)
The inhibin A-subunit fragment 1-32 is intrinsically linked to the regulation of reproductive functions, primarily through its role in modulating FSH secretion and follicular development. Inhibin, as its name suggests, inhibits the secretion of FSH from the pituitary gland. smolecule.comnih.gov This negative feedback loop is essential for the regulation of the menstrual cycle and spermatogenesis.
Research using tools targeting the alpha subunit has provided the following insights:
FSH Regulation: The inhibin alpha subunit is a key component of the inhibin molecule that negatively regulates FSH secretion. mdpi.com By neutralizing endogenous inhibin with antibodies against the alpha subunit, researchers can induce a rise in FSH levels. researchgate.netresearchgate.net This principle is fundamental to understanding the hormonal control of the reproductive axis.
Follicular Development: The modulation of FSH levels directly impacts follicular development in the ovary. researchgate.net Studies in various animal models have shown that immunization against the inhibin alpha subunit, which blocks its function, leads to increased follicular development. researchgate.netresearchgate.net Overexpression of an inhibin α-subunit (1–32) fragment has been shown to suppress proliferation and increase apoptosis in bovine granulosa cells, as well as regulate oocyte maturation. nih.gov Furthermore, a synthetic fragment of the porcine inhibin α-subunit can suppress FSH-stimulated granulosa cell function. nih.gov
Mechanistic Insights for Translational Research in Disease States
The study of the inhibin alpha subunit and its fragments extends beyond basic reproductive biology, offering valuable insights into the pathogenesis of various diseases, particularly cancer.
Understanding Cancer Pathogenesis through Alpha Subunit Function
The inhibin alpha subunit has a complex and sometimes paradoxical role in cancer. It has been proposed to function as a tumor suppressor, yet in some contexts, it appears to have pro-oncogenic activities.
Tumor Suppressor Role: The inhibin alpha subunit has been identified as a tumor suppressor gene with specificity for the gonads and adrenal glands. oup.com Loss of inhibin alpha subunit expression has been linked to the development of gonadal and adrenal tumors in mouse models. oup.com In prostate cancer, a loss of gene expression due to DNA hypermethylation and loss of heterozygosity has been reported, consistent with a tumor-suppressive function. nih.gov
Oncogenic Role: Paradoxically, an upregulation of inhibin alpha subunit expression has been observed in some prostate cancers, suggesting a potential switch in its function from tumor suppressive to pro-oncogenic during tumorigenesis. nih.gov Furthermore, inhibin has been identified as a novel paracrine factor for tumor angiogenesis and metastasis. nih.gov Tumor cell-derived inhibin can elicit a strong angiogenic response from endothelial cells. nih.gov
Biomarker Research in Pre-clinical Settings (e.g., Gene Expression in Tumors)
The expression of the inhibin alpha subunit gene (INHA) and its protein product are valuable biomarkers in pre-clinical and clinical settings for certain types of tumors.
Immunohistochemical staining for the inhibin alpha subunit is a widely used diagnostic tool. mdpi.com It is a reliable marker for:
Adrenocortical neoplasms mdpi.com
Ovarian and testicular sex cord-stromal tumors, including granulosa cell tumors mdpi.comnih.gov
Granular cell tumors oup.com
A large-scale tissue microarray study analyzing 12,212 tumors found inhibin alpha positivity in 72 of 134 tumor categories. mdpi.com
| Tumor Type | Percentage of Cases with Moderate to Strong INHA Positivity |
| Granulosa cell tumors of the ovary | 100% |
| Other sex cord stromal tumors of the ovary/testis | 100% |
| Granular cell tumors | 100% |
| Adenomas of the adrenal cortex | 78.5% |
| Carcinomas of the adrenal cortex | 44% |
| Pancreatic acinar cell carcinomas | 46.7% |
Data from a tissue microarray study. mdpi.com
Gene expression studies using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) have shown abundant expression of the inhibin alpha subunit gene in granulosa cell tumors and to a lesser extent in mucinous and serous ovarian tumors. nih.gov This expression is the source of the elevated circulating levels of immunoreactive inhibin in patients with these tumors. nih.gov In adrenocortical carcinoma, aberrant methylation and genetic variation in the INHA promoter are associated with decreased INHA expression. nih.gov
Exploring Potential in Fertility Research and Superovulation Strategies in Animal Models
The ability to modulate FSH levels by targeting the inhibin alpha subunit has significant implications for fertility research and the development of superovulation strategies in animal models. Immunization against the inhibin alpha subunit is a practical method for inducing superovulation. researchgate.netresearchgate.net
This has been successfully demonstrated in a variety of species:
Mice researchgate.net
Rats researchgate.netresearchgate.net
Hamsters researchgate.net
Guinea pigs researchgate.net
Cows researchgate.net
Mares researchgate.net
Ewes researchgate.netresearchgate.net
Goats researchgate.net
The mechanism involves neutralizing endogenous inhibin, which leads to an increase in FSH secretion and subsequent stimulation of follicular development. researchgate.net DNA vaccines harboring the inhibin α (1-32) fragment have been developed and shown to induce a humoral immune response, improve reproductive hormone concentrations, stimulate follicular development, and increase litter size in rats. researchgate.netnih.gov Studies have also shown that oocytes from animals superovulated through inhibin immunization are capable of normal development. researchgate.net
| Animal Model | Method | Outcome |
| Rats | DNA vaccine with inhibin α (1-32) fragment | Increased antibody titers, FSH and estradiol (B170435) levels, number of mature follicles, and litter size. nih.gov |
| Ewes | Immunization with inhibin α (1-32) | Increased follicular development. researchgate.net |
| Mice and Rats | DNA vaccine with inhibin α (1-32) fragment | Increased number of large follicles. researchgate.net |
These findings underscore the potential of targeting the inhibin A-subunit fragment 1-32 for enhancing reproductive efficiency in livestock and for further research into the mechanisms of fertility.
Emerging Research Frontiers and Unanswered Questions Regarding Inhibin A Subunit Fragment 1 32 Human
Elucidation of Complete Molecular Mechanisms in Diverse Cell Types
The primary mechanism attributed to the inhibin α-subunit N-terminus is its role in antagonizing activin signaling. nih.gov Conventional models suggested inhibin competes with activin for binding to activin type II receptors (ActRII/IIB) via its β-subunit. nih.gov However, this does not fully account for the potent antagonism of high activin levels. nih.gov Recent research has demonstrated that the inhibin α-subunit's N-terminal fragment (1-32) directly binds to the activin type IB receptor (ALK4). nih.gov This interaction is crucial for disrupting the formation of the activin-driven heteromeric receptor complex, thereby potently antagonizing activin-stimulated Follicle-Stimulating Hormone (FSH) production in pituitary cells. nih.gov
While the pituitary gonadotrope is a primary site of action, the fragment's mechanisms in other cells are under active investigation. In human cervical cancer cells (HeLa), overexpression of an inhibin α (1-32) fusion protein has been shown to induce apoptosis and cell cycle arrest. techscience.com The precise molecular pathways are still being unraveled, but studies suggest involvement of the Bax/Bcl2 family and the tumor suppressor p53. techscience.com The exact interplay between the inhibin α-subunit fragment and signaling cascades like the Smad and NFκB pathways in various cancer cell lines remains an area of intense study. techscience.com Further research is needed to delineate the full spectrum of signaling events initiated by this fragment in different cellular contexts, from gonadal cells to various cancer cell lines.
Further Characterization of the Alpha Subunit Fragment's Independent Biological Activities
Beyond its role in antagonizing activin, the inhibin α-subunit fragment (1-32) possesses intrinsic biological activities. Studies using synthetic peptides and overexpression systems have revealed these independent functions. In bovine granulosa cells, overexpression of the 1-32 fragment suppresses cell proliferation, increases apoptosis, and stimulates steroidogenesis, specifically enhancing estradiol (B170435) secretion. nih.gov It has also been shown to regulate oocyte maturation. nih.gov
In the context of oncology, the inhibin-α gene is considered a putative tumor suppressor, particularly in gonadal and adrenal tissues. techscience.comannualreviews.org The 1-32 fragment appears to be a key mediator of this effect. In a cervical cancer cell model, the fragment was shown to promote apoptosis and arrest the cell cycle, highlighting its potential as a growth stopper. techscience.com These findings suggest that the fragment can modulate fundamental cellular processes like proliferation and programmed cell death independently of the full inhibin heterodimer. The full range and potency of these independent activities compared to other fragments of the α-subunit are still being determined, though some studies suggest the 1-32 fragment is particularly effective. techscience.com
| Cell Type | Observed Independent Biological Activity of Inhibin α-Subunit Fragment (1-32) | Research Context |
| Bovine Granulosa Cells | Suppresses proliferation, increases apoptosis, stimulates steroidogenesis, regulates oocyte maturation. nih.gov | Overexpression studies. nih.gov |
| Human Cervical Cancer Cells (HeLa) | Promotes apoptosis and cell cycle arrest. techscience.com | Overexpression of a fusion protein. techscience.com |
| Rat Granulosa Cells | A porcine fragment (α 1-26-Gly27Tyr28-OH) suppresses FSH-stimulated function. nih.gov | Study with synthetic peptide. nih.gov |
Investigation of Cross-Species Functional Homologies and Divergences
The amino acid sequence of the inhibin α-subunit, including the N-terminal region, is highly conserved across various species, indicating its fundamental biological importance. mdpi.com For instance, the mature region of the Siberian hamster α-subunit nucleotide sequence shares 91%, 90%, and 82% identity with mouse, rat, and human sequences, respectively. This high degree of homology suggests that the functional roles of the N-terminal fragment are likely preserved across species. nih.gov
Indeed, immunization against the N-terminal 1-32 fragment has been used successfully to increase FSH levels and ovulation rates in a wide range of animals, including rats, sheep, goats, and cows, demonstrating a conserved functional response. mdpi.comnih.govresearchgate.net However, subtle differences exist. A monoclonal antibody raised against the human 1-32 peptide reacted much more strongly with the human sequence than with bovine (73-fold difference) or porcine (23-fold difference) sequences, indicating species-specific epitopes. nih.gov Furthermore, differences in the N-terminal extension region between human and chicken inhibin α-subunits may account for variations in inhibitory activity. nih.gov A notable structural divergence is that the human mature α-subunit can be glycosylated, unlike in rodents, which may influence its biological activity and interactions.
| Species Comparison | Degree of Homology/Divergence | Implication |
| Human vs. Rodent (Mouse, Rat) | High sequence identity in the mature α-subunit (82-92%). | Suggests conserved function in FSH regulation. nih.gov |
| Human vs. Bovine/Porcine | Differences in key epitopes recognized by antibodies. nih.gov | Important for the development of species-specific immunoassays and probes. nih.gov |
| Human vs. Chicken | Shorter N-terminal extension in chicken inhibin α-subunit. nih.gov | May explain differences in the potency of activin antagonism. nih.gov |
Advanced Structural Studies of Receptor-Ligand Complexes Involving the Fragment
While the crystal structure of the full inhibin molecule or its fragment complexes has not been determined, significant progress has been made in understanding the structural basis of its interactions. nih.gov The N-terminus of the inhibin α-subunit is known to be critical for its function. nih.gov It lacks the α-helical structure found in the "wrist" domain of other TGF-β family members and instead contains a proline-rich sequence that facilitates unique interactions. nih.gov
Studies have shown that the inhibin α-subunit N-terminus directly binds to the activin type IB receptor (ALK4). nih.gov This binding is thought to disrupt the assembly of the activin signaling complex. nih.gov The interaction is further stabilized by a co-receptor, betaglycan (B1177637), which binds with high affinity to the inhibin α-subunit. nih.gov Future research using advanced structural biology techniques like cryo-electron microscopy and X-ray crystallography is essential to visualize the precise architecture of the ternary complex involving the inhibin α-subunit fragment, ALK4, and betaglycan. Such studies would provide an atomic-level understanding of how the fragment antagonizes activin signaling and could guide the design of novel modulators.
Exploration of Novel Binding Partners and Regulatory Networks
The primary binding partners identified for the inhibin α-subunit are the activin type I receptor (ALK4) and the co-receptor betaglycan. nih.govnih.gov The interaction with betaglycan is particularly important as it enhances inhibin's ability to compete with activins (B217808) for the type II receptors. nih.gov Neutralizing betaglycan can reverse inhibin's effects, highlighting its central role in the regulatory network. nih.gov
However, the possibility of other binding partners for the free α-subunit fragment cannot be excluded. Given its independent activities in promoting apoptosis and suppressing cell proliferation, it is plausible that the 1-32 fragment interacts with other cell surface receptors or intracellular proteins to initiate these unique signaling cascades. techscience.com The identification of a 13-amino acid sequence within the α-subunit that is essential for betaglycan binding across species opens the door to identifying other proteins that may contain similar interaction motifs. mdpi.com Proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, could be employed to screen for novel binding partners in various cell types, potentially uncovering new regulatory networks and functions for the inhibin α-subunit fragment.
Identification of Additional Physiological and Pathophysiological Roles
The established physiological role of the inhibin α-subunit and its fragments is the regulation of reproductive function through the negative feedback control of pituitary FSH secretion. researchgate.netphysiology.org This is fundamental for controlling folliculogenesis in females and spermatogenesis in males. mdpi.comoup.compreprints.org
Pathophysiologically, the inhibin α-subunit is gaining attention as a tumor suppressor. annualreviews.org Mice lacking the inhibin α-subunit gene develop gonadal and adrenal tumors, suggesting that its absence, and potentially the absence of fragments like 1-32, contributes to tumorigenesis. annualreviews.org In humans, inhibin-α subunit expression has been studied as a potential prognostic factor in endometrial and cervical cancers. techscience.com The fragment's ability to induce apoptosis in cancer cells supports this role. techscience.com Furthermore, altered levels of inhibin and its subunits are associated with various pathologies, including premature ovarian failure and preeclampsia, although the specific role of the 1-32 fragment in these conditions requires more direct investigation. oup.comnih.gov The fragment may also have roles in non-reproductive tissues, as inhibin and activin are known to have widespread actions in the hematopoietic and immune systems. oup.com
Development of Refined Research Probes and Modulators Based on Fragment Structure
The unique biological activities and conserved nature of the inhibin α-subunit 1-32 fragment have made it a target for the development of research tools and potential therapeutic modulators. Active immunization of various animal species against synthetic peptides corresponding to the 1-32 fragment has been a widely used strategy. researchgate.netbioscientifica.com This approach generates polyclonal and monoclonal antibodies that neutralize endogenous inhibin, leading to increased FSH secretion and superovulation. researchgate.netnih.govresearchgate.net These antibodies serve as powerful research probes to study the physiological consequences of inhibin blockade. nih.gov
More refined modulators are also being developed. For example, a novel vaccine was created based on a conserved 13-amino acid betaglycan-binding epitope within the α-subunit, which effectively improved fertility in rats. mdpi.com DNA vaccines harboring copies of the inhibin α (1-32) fragment have also been constructed and tested for their immunogenicity and effect on reproductive performance. researchgate.net These approaches demonstrate the feasibility of designing specific modulators based on the fragment's structure. Future developments could include peptide mimetics or small molecules that either mimic or block the fragment's interaction with its receptors, offering more precise tools for research and potential clinical applications.
Q & A
Q. What criteria define translational readiness for therapeutic applications targeting INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
